9-(Hydroxymethyl)carbazol-3-ol
Overview
Description
9-(Hydroxymethyl)carbazol-3-ol is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their versatile biological activities and are of significant interest in pharmaceutical research due to their potential therapeutic applications .
Preparation Methods
The synthesis of 9-(Hydroxymethyl)carbazol-3-ol can be achieved through various methods. One common approach involves the biotransformation of 9H-carbazole by biphenyl-utilizing bacteria. These bacteria convert 9H-carbazole into hydroxylated metabolites, including this compound . The formation of this compound can also occur through the spontaneous release from corresponding dihydrodiols .
Chemical Reactions Analysis
9-(Hydroxymethyl)carbazol-3-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form various hydroxylated products. The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-(Hydroxymethyl)carbazol-3-ol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other carbazole derivatives. In biology and medicine, it has been studied for its potential pharmacological activities, including antibacterial, antifungal, antiparasitic, antiviral, and anticancer properties . Additionally, it has applications in the development of materials for optoelectronic devices due to its excellent photochemical and thermal stability .
Mechanism of Action
The mechanism of action of 9-(Hydroxymethyl)carbazol-3-ol involves its interaction with various molecular targets and pathways. For example, carbazole derivatives have been found to inhibit angiogenesis and inflammation by targeting specific enzymes and signaling pathways . The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
9-(Hydroxymethyl)carbazol-3-ol can be compared with other carbazole derivatives such as 9H-carbazol-1-ol and carbazol-9-ol. While these compounds share a similar core structure, they differ in their functional groups and biological activities . For instance, 9H-carbazol-1-ol has been shown to have different pharmacological properties compared to this compound .
Properties
IUPAC Name |
9-(hydroxymethyl)carbazol-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-8-14-12-4-2-1-3-10(12)11-7-9(16)5-6-13(11)14/h1-7,15-16H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGKWHLTNDVTPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CO)C=CC(=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161247 | |
Record name | 9-(Hydroxymethyl)carbazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140158-64-1 | |
Record name | 9-(Hydroxymethyl)carbazol-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140158641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(Hydroxymethyl)carbazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.